1H NMR and 13C NMR spectroscopic data for 1-ethanesulfonyl-3-iodopropane
1H NMR and 13C NMR spectroscopic data for 1-ethanesulfonyl-3-iodopropane
Spectroscopic Elucidation of 1-Ethanesulfonyl-3-iodopropane: A Technical Guide to 1 H and 13 C NMR Analysis
Executive Summary
1-Ethanesulfonyl-3-iodopropane is a highly versatile bifunctional aliphatic building block frequently utilized in drug development and advanced organic synthesis. Featuring both a strongly electron-withdrawing ethyl sulfone moiety and a reactive primary alkyl iodide, this molecule serves as an excellent model for understanding competing electronic effects in Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, causality-driven analysis of its 1 H and 13 C NMR spectroscopic profiles, grounded in empirical data and relativistic quantum mechanics.
Structural and Electronic Environment
To accurately predict and assign the NMR spectra of 1-ethanesulfonyl-3-iodopropane, one must first deconstruct the electronic microenvironments governing its nuclei. The molecule ( CH3-CH2-SO2-CH2-CH2-CH2-I ) is subjected to two primary electronic phenomena:
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Inductive Deshielding via the Sulfone Group : The −SO2− group is highly electronegative. It pulls electron density away from adjacent nuclei through the σ -bond network, reducing the local diamagnetic shielding. This results in a pronounced downfield shift (higher ppm) for both the ethyl and propyl protons/carbons immediately adjacent to the sulfur atom. Reference spectra for ethyl sulfone derivatives consistently show the ethyl methylene group resonating significantly downfield near 3.18 ppm[1].
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The Relativistic Heavy-Atom Effect (SO-HALA) : While iodine is electronegative and deshields adjacent protons, its effect on 13 C nuclei is counterintuitive. The large, diffuse electron cloud of the iodine atom induces a Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect[2]. This relativistic phenomenon increases the shielding of the directly attached carbon, pushing its 13 C resonance anomalously upfield (lower ppm)[3].
1 H NMR Spectroscopic Analysis
In 1 H NMR, the spin-spin coupling ( J -coupling) and chemical shifts provide a direct map of the molecule's connectivity. Because the aliphatic chain is freely rotating, the vicinal coupling constants ( 3J ) typically average between 6.8 and 7.5 Hz.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | 3J Coupling (Hz) | Structural Assignment |
| C1 | ~1.47 | Triplet (t) | 3H | ~7.5 | −CH3 (ethyl terminal) |
| C2 | ~3.18 | Quartet (q) | 2H | ~7.5 | −CH2− (ethyl, adjacent to SO2 ) |
| C3 | ~3.15 | Triplet (t) | 2H | ~7.4 | −CH2− (propyl, adjacent to SO2 ) |
| C4 | ~2.35 | Quintet (p) | 2H | ~7.0 | −CH2− (propyl, central) |
| C5 | ~3.30 | Triplet (t) | 2H | ~6.8 | −CH2-I (propyl, adjacent to I) |
*Note on Expert Interpretation: In a physical spectrum, the C2 quartet and C3 triplet possess nearly identical chemical environments due to their equidistant proximity to the sulfone group[1]. Consequently, these signals will likely overlap, presenting as a complex multiplet integrating to 4H between 3.10 and 3.25 ppm.
13 C NMR Spectroscopic Analysis
The 13 C NMR spectrum isolates the carbon backbone. The Spectral Database for Organic Compounds (SDBS) serves as a foundational repository for verifying these standard aliphatic shifts[4]. The most critical diagnostic feature here is the C5 carbon. Empirical data for 1-iodopropane demonstrates that the iodinated carbon resonates at approximately 9.2 ppm, while the central methylene carbon appears at 26.9 ppm[5].
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Structural Assignment | Electronic Causality |
| C1 | ~6.0 - 8.0 | −CH3 (ethyl) | Standard shielded aliphatic methyl environment. |
| C2 | ~45.0 - 50.0 | −CH2− (ethyl) | Strong inductive deshielding by the adjacent −SO2− group. |
| C3 | ~50.0 - 55.0 | −CH2− (propyl, SO2 ) | Strong inductive deshielding by the adjacent −SO2− group. |
| C4 | ~26.0 - 28.0 | −CH2− (propyl, central) | Standard aliphatic environment, insulated from terminal effects. |
| C5 | ~5.0 - 10.0 | −CH2-I (propyl, I) | Anomalously shielded due to the relativistic SO-HALA effect of Iodine[2]. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute scientific integrity, the acquisition of these spectra must follow a self-validating protocol. This ensures that any instrumental artifacts are caught before data processing.
Step-by-Step Methodology
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Sample Preparation : Dissolve 15–20 mg of pure 1-ethanesulfonyl-3-iodopropane in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 is chosen because it lacks aliphatic protons that would obscure the sample's signals. TMS acts as the absolute zero reference (0.00 ppm).
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Probe Tuning and Matching : Insert the NMR tube into the spectrometer and perform a wobble curve adjustment to tune the probe specifically to the 1 H (400 MHz) and 13 C (100 MHz) Larmor frequencies.
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Locking and Shimming : Lock the spectrometer to the deuterium frequency of CDCl3 . Adjust the Z1, Z2, and Z3 room-temperature shims until the lock level is maximized.
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Self-Validation Check 1: A properly shimmed sample will yield a residual CHCl3 peak with a Full Width at Half Maximum (FWHM) of <1.0 Hz.
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Pulse Sequence Execution :
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For 1 H NMR: Execute a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.
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For 13 C NMR: Execute a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds and a minimum of 256 scans to overcome the low natural abundance (1.1%) of the 13 C isotope.
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Data Processing : Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase corrections. Apply a baseline correction polynomial to ensure flat integration regions.
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Self-Validation Check 2 (Integration): The total proton integration must sum exactly to 11H. The ratio of the ethyl −CH3 (3H) to the iodinated −CH2 (2H) must be exactly 1.5:1. Any deviation strictly indicates incomplete longitudinal relaxation ( T1 ) or the presence of impurities.
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Workflow Visualization
Fig 1. Self-validating NMR data acquisition and spectral processing workflow.
Conclusion
The spectroscopic elucidation of 1-ethanesulfonyl-3-iodopropane relies heavily on understanding the dichotomy between inductive deshielding and relativistic shielding. By mapping the downfield shifts caused by the ethyl sulfone group against the anomalous upfield 13 C shift caused by the iodine atom's SO-HALA effect, researchers can confidently verify the structural integrity of this critical building block. Adhering to the self-validating acquisition protocol guarantees that the resulting integrations and chemical shifts are analytically pristine.
References
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[4] Re3data.org. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]
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[2] MDPI. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. Available at: [Link]
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[5] Doc Brown's Chemistry. 13C NMR spectrum of 1-iodopropane C3H7I analysis of chemical shifts. Available at:[Link]
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[1] Google Patents. WO2015051141A1 - Methods for preparation of fluorinated sulfur-containing compounds. Available at:
Sources
- 1. WO2015051141A1 - Methods for preparation of fluorinated sulfur-containing compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
